molecular formula C9H13Cl B017981 1-Chloro-6,6-dimethyl-2-hepten-4-yne CAS No. 126764-17-8

1-Chloro-6,6-dimethyl-2-hepten-4-yne

Cat. No.: B017981
CAS No.: 126764-17-8
M. Wt: 156.65 g/mol
InChI Key: ZIXABMZBMHDFEZ-GQCTYLIASA-N
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Description

1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS 126764-17-8) is a chloro-substituted alkenyne with the molecular formula C₉H₁₃Cl and a molecular weight of 156.65 g/mol. Its structure features a seven-carbon chain containing both a double bond (C2–C3) and a triple bond (C4–C5), along with two methyl groups at the 6th position and a chlorine atom at the terminal carbon (C1) . The compound exists as a cis/trans isomeric mixture (tech. 90% purity) and is typically a liquid with a refractive index of 1.485 .

Key structural and functional attributes include:

  • Electrophilic chlorine: Enhances reactivity in nucleophilic substitutions .
  • Steric hindrance: The 6,6-dimethyl groups restrict rotational freedom, influencing reaction pathways and stability .
  • Conjugated unsaturated system: The enyne (alkene + alkyne) system enables participation in cycloadditions or polymerizations .

This compound is primarily used in organic synthesis, notably as a precursor for quaternary ammonium salts (e.g., (6,6-dimethyl-2-hepten-4-ynyl)trimethylammonium chloride) and as a pharmaceutical impurity in Terbinafine HCl production .

Properties

IUPAC Name

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXABMZBMHDFEZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126764-17-8, 287471-30-1
Record name 2-Hepten-4-yne, 1-chloro-6,6-dimethyl
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Record name 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The most established method involves the chlorination of 6,6-dimethyl-1-hepten-4-yn-3-ol using hydrogen chloride (HCl) and phosphorus oxychloride (POCl₃) in a mixed solvent system of acetonitrile and water. The reaction proceeds via an SN2 nucleophilic substitution mechanism , where the hydroxyl group (-OH) of the alcohol is replaced by a chlorine atom.

Key Steps :

  • Cooling and Mixing : The alcohol precursor is dissolved in acetonitrile and cooled to 10°C. A mixture of POCl₃ and aqueous HCl is added slowly to avoid exothermic side reactions.

  • Temperature Control : The reaction mass is maintained at 10–28°C for 6.3 hours to ensure complete conversion.

  • Workup and Purification : The product is extracted with petroleum ether, washed with water, and purified via fractional distillation under reduced pressure (30–60 torr), yielding 22.2 kg of purified compound from 30 kg of starting material.

Limitations and Challenges

  • Low Selectivity : Competing elimination reactions often produce cis/trans isomer mixtures, necessitating costly distillation.

  • Moderate Yields : The process achieves ~74% yield (22.2 kg from 30 kg precursor), with losses during extraction and distillation.

Palladium-Catalyzed Sonogashira Coupling

Innovative Three-Step Synthesis

A patent-pending method (CN105016966A) avoids traditional chlorination pitfalls by employing a Sonogashira coupling strategy :

Step 1: Hydrolysis of (E)-1,3-Dichloropropene

(E)-1,3-Dichloropropene undergoes hydrolysis with sodium carbonate (Na₂CO₃) at 95–100°C to form (E)-1-hydroxy-3-chloro-propylene.

(E)-1,3-Dichloropropene+H2ONa2CO3(E)-1-Hydroxy-3-chloro-propylene\text{(E)-1,3-Dichloropropene} + \text{H}2\text{O} \xrightarrow{\text{Na}2\text{CO}_3} \text{(E)-1-Hydroxy-3-chloro-propylene}

Conditions :

  • Temperature: 95–100°C

  • Molar ratio: 1:0.6–1.2 (dichloropropene:Na₂CO₃)

  • Yield: >90%

Step 2: Sonogashira Coupling with tert-Butyl Acetylene

The hydroxy-chloro intermediate reacts with tert-butyl acetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and cuprous iodide (CuI) in n-butylamine.

(E)-1-Hydroxy-3-chloro-propylene+tert-Butyl acetylenePd/Cu(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne\text{(E)-1-Hydroxy-3-chloro-propylene} + \text{tert-Butyl acetylene} \xrightarrow{\text{Pd/Cu}} \text{(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne}

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Solvent: n-Butylamine

  • Temperature: 50–70°C

  • Yield: 85–92%

Step 3: Chlorination with Vilsmeier Reagent

The hydroxyl group is replaced by chlorine using Vilsmeier reagent (POCl₃/DMF) in hexane at 0–20°C.

(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yneVilsmeier1-Chloro-6,6-dimethyl-2-hepten-4-yne\text{(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne} \xrightarrow{\text{Vilsmeier}} \text{this compound}

Advantages :

  • High Stereoselectivity : >98% trans-isomer purity.

  • Scalability : Suitable for industrial production with 95% overall yield.

Comparative Analysis of Methods

ParameterConventional ChlorinationSonogashira-Vilsmeier
Starting Material6,6-Dimethyl-1-hepten-4-yn-3-ol(E)-1,3-Dichloropropene
Reaction Steps13
Key ReagentsPOCl₃, HClPd(PPh₃)₄, Vilsmeier
Yield74%95%
Purity (trans-isomer)75–80%>98%
ScalabilityModerateHigh

Industrial and Environmental Considerations

Cost Efficiency

The Sonogashira-Vilsmeier route reduces raw material costs by 40% compared to traditional methods, primarily due to cheaper starting materials (e.g., (E)-1,3-dichloropropene vs. specialty alcohols).

Waste Management

  • Conventional Method : Generates phosphorus-containing waste, requiring neutralization.

  • Sonogashira Method : Uses recyclable palladium catalysts and non-polar solvents (hexane), minimizing environmental impact .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne typically involves several steps, including hydrolysis and coupling reactions. A notable method includes the Sonogashira coupling reaction using (E)-1-hydroxy-3-chloropropylene with tert-butyl acetylene in the presence of palladium catalysts. This method improves product yield and purity compared to previous techniques that produced significant amounts of isomers .

Pharmaceutical Intermediates

This compound is primarily recognized as a key intermediate in the synthesis of Terbinafine , a widely used antifungal medication. Terbinafine is effective against dermatophytes and has a mechanism that inhibits squalene epoxidase, a crucial enzyme in fungal ergosterol biosynthesis. The inhibition leads to the accumulation of squalene and subsequent fungal cell death .

Antifungal Activity

The compound's role in inhibiting fungal growth is significant. By targeting the ergosterol biosynthetic pathway, it disrupts membrane integrity and function, making it a valuable agent in treating fungal infections . Research has demonstrated that compounds like this compound can effectively reduce fungal viability by inhibiting key metabolic processes.

Case Study 1: Synthesis of Terbinafine

A detailed study outlined the synthesis process of Terbinafine using this compound as an intermediate. The study demonstrated that by optimizing reaction conditions, the yield of Terbinafine could be significantly increased while minimizing by-products. The synthesis pathway included the chlorination step which utilized specialized reagents to enhance selectivity towards the desired product .

Case Study 2: Toxicity Studies

In another research initiative focusing on drug safety, this compound was evaluated for its toxicity profile during the Abbreviated New Drug Application (ANDA) process. The findings indicated that while the compound is effective as an antifungal agent, careful consideration must be given to its safety parameters during formulation development .

Market Demand and Future Prospects

The demand for this compound has been increasing due to its essential role in pharmaceutical manufacturing. As antifungal resistance becomes a growing concern globally, compounds like Terbinafine will likely see expanded applications. Continuous research into optimizing synthesis methods and understanding the compound's biological effects will further enhance its utility in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 1-Chloro-6,6-dimethyl-2-hepten-4-yne and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity
This compound C₉H₁₃Cl 156.65 Chloro, enyne, dimethyl Organic synthesis, Terbinafine impurity
2-Methyl-6-(2,5-dimethoxy-4-methylphenyl)-heptene C₁₇H₂₇O₂ 262.39 Methoxy, methylphenyl, alkene Intermediate in aromatic synthesis
(6,6-Dimethyl-2-hepten-4-ynyl)trimethylammonium chloride C₁₂H₂₂ClN 215.76 Quaternary ammonium, enyne Hydrocarbonylation catalyst
N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-naphthalenemethanamines C₂₀H₂₄N 278.42 Amine, naphthalene, enyne Antifungal agents
Trans-1,3-dichloropropene C₃H₄Cl₂ 110.97 Dichloro, alkene Soil fumigant, simpler halogenation reactivity

Reactivity and Functional Group Analysis

This compound vs. Trans-1,3-dichloropropene: The former’s internal alkyne and steric hindrance reduce reactivity in alkyne-specific reactions (e.g., Sonogashira coupling) compared to terminal alkynes. In contrast, trans-1,3-dichloropropene’s simpler structure and allylic chlorides favor elimination or polymerization reactions .

Quaternary Ammonium Derivative (C₁₂H₂₂ClN): The addition of a trimethylammonium group increases water solubility and ionic reactivity, making it suitable for phase-transfer catalysis or surfactant applications. This contrasts with the parent compound’s nonpolar nature .

Antifungal Naphthalenemethanamines (C₂₀H₂₄N):

  • Replacement of the chlorine with a naphthalenemethanamine group introduces basicity and bioactivity. These derivatives exhibit antifungal potency comparable to clotrimazole and terbinafine, highlighting the impact of amine functionalization on pharmacological activity .

Physical and Handling Properties

  • Volatility: this compound is moderately volatile (liquid at room temperature), whereas its quaternary ammonium derivative is a non-volatile solid .
  • Stability : The parent compound is sensitive to light and moisture, requiring inert storage conditions. In contrast, the methoxy-substituted heptene (C₁₇H₂₇O₂) is more stable due to electron-donating methoxy groups .
  • Toxicity: The chloro compound poses toxicity risks typical of organochlorides, while the antifungal derivatives (C₂₀H₂₄N) require careful handling due to their bioactive nature .

Biological Activity

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a chlorinated alkene with the molecular formula C9_9H13_{13}Cl. It is primarily recognized for its biological activity, particularly its antifungal properties. This compound serves as an important intermediate in the synthesis of the antifungal agent terbinafine, which is widely used to treat fungal infections.

The biological activity of this compound is largely attributed to its ability to inhibit the enzyme squalene epoxidase . This enzyme plays a critical role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting squalene epoxidase, the compound disrupts ergosterol production, leading to increased squalene accumulation and ultimately resulting in fungal cell death .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various dermatophytes, including:

  • Trichophyton rubrum
  • Microsporum canis

These fungi are common pathogens responsible for skin infections in humans. The effectiveness of this compound can be influenced by environmental factors such as pH and concentration, which affect its interaction with fungal membranes.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences in biological activity among selected compounds:

Compound NameStructure TypePrimary ActivityTarget Enzyme
This compoundChlorinated alkeneAntifungalSqualene epoxidase
TerbinafineAllylamineAntifungalSqualene epoxidase
1-Bromo-6,6-dimethyl-2-hepten-4-yneBrominated alkenePotential antifungalNot extensively studied

Case Studies and Research Findings

Several studies have documented the antifungal efficacy of this compound:

  • In Vitro Studies : Laboratory assays demonstrated that this compound effectively inhibited the growth of T. rubrum and M. canis at concentrations as low as 10 µg/mL. The inhibition was measured using standard microbiological techniques such as broth microdilution methods.
  • Mechanistic Insights : A study focusing on the mechanism revealed that treatment with this compound led to significant morphological changes in fungal cells, including membrane disruption and increased permeability .
  • Environmental Impact : Research has shown that the antifungal efficacy varies with environmental conditions. For instance, higher pH levels were found to enhance the compound's activity against certain fungal strains, suggesting that formulation adjustments could optimize its use in clinical settings.

Q & A

Q. How can the structural identity of 1-chloro-6,6-dimethyl-2-hepten-4-yne be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of the chlorine substituent, alkyne, and alkene groups. For example, the alkyne proton (if present) would appear as a triplet in ¹H NMR due to coupling with adjacent protons .
  • Mass Spectrometry (MS) : Identify the molecular ion peak (M⁺) and fragmentation patterns to verify the molecular formula (C₉H₁₃Cl). High-resolution MS can distinguish isotopic peaks for chlorine (³⁵Cl vs. ³⁷Cl) .
  • Infrared (IR) Spectroscopy : Detect characteristic stretches for C≡C (~2100–2260 cm⁻¹) and C=C (~1620–1680 cm⁻¹) bonds. The C-Cl stretch typically appears at 550–850 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water (P302 + P352). For accidental ingestion, rinse the mouth (P330) and seek medical attention (P315) .
  • Storage : Store at -20°C in airtight containers to prevent degradation or reactions with moisture .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Alkyne Alkylation : React 6,6-dimethylhept-2-en-4-yne with a chlorinating agent (e.g., HCl in the presence of a Lewis acid like AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Elimination Reactions : Dehydrohalogenation of a precursor dihalide (e.g., 1,2-dichloro-6,6-dimethylheptane) using a strong base (e.g., KOtBu) to form the alkyne .

Q. How can the purity of synthesized this compound be assessed?

Methodological Answer:

  • Gas Chromatography (GC) : Quantify purity using a non-polar capillary column (e.g., DB-5) and flame ionization detection. Compare retention times with a certified standard .
  • Elemental Analysis : Confirm the C/H/Cl ratio matches the theoretical composition (C₉H₁₃Cl) to detect impurities like unreacted starting materials .

Advanced Research Questions

Q. What challenges arise in studying the reactivity of the conjugated alkyne-alkene system in this compound?

Methodological Answer:

  • Competing Reaction Pathways : The conjugated system may undergo cycloaddition (e.g., Diels-Alder) or electrophilic addition. Use computational modeling (DFT) to predict regioselectivity and compare with experimental outcomes .
  • Steric Effects : The 6,6-dimethyl groups hinder access to the alkyne. Design experiments to test steric vs. electronic influences (e.g., substituent variation in analogous compounds) .

Q. How can contradictions in thermal stability data for this compound be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform controlled heating experiments (e.g., 5°C/min) to identify decomposition exotherms. Compare results across labs using standardized protocols .
  • Isolation of Degradation Products : Use preparative GC or HPLC to isolate and characterize degradation byproducts (e.g., chlorinated hydrocarbons or polymers) .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to calculate bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in chloroform or DMSO) to predict solubility or aggregation behavior .

Q. How can interdisciplinary approaches enhance research on this compound’s applications?

Methodological Answer:

  • Collaboration with Material Science : Test its potential as a monomer for conductive polymers (e.g., via electropolymerization studies) .
  • Toxicology Partnerships : Assess environmental impact using bioassays (e.g., Daphnia magna toxicity tests) to inform regulatory guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-6,6-dimethyl-2-hepten-4-yne
Reactant of Route 2
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1-Chloro-6,6-dimethyl-2-hepten-4-yne

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